Comparative Dermal Irritancy: 3-Bromobenzanthrone vs. Benzanthrone and Analogs
In a direct head-to-head comparison, 3-bromobenzanthrone exhibits a higher dermal irritancy potential than its parent compound, benzanthrone. In a Draize occlusive patch test on male Druckery rats, the Primary Cutaneous Irritation (PCI) index was measured as 3.58 for 3-bromobenzanthrone and 3.16 for benzanthrone [1]. This places 3-bromobenzanthrone in the 'moderately irritant' category (3.0-5.0 on the AFNOR scale), with a quantified 13.3% increase in irritancy over the non-brominated baseline.
| Evidence Dimension | Primary Cutaneous Irritation (PCI) Index |
|---|---|
| Target Compound Data | 3.58 |
| Comparator Or Baseline | Benzanthrone: 3.16 |
| Quantified Difference | +0.42 (13.3% higher irritancy) |
| Conditions | Draize occlusive patch test on male Druckery rats (160 ± 10 g) using DMSO vehicle, assessed by AFNOR scale |
Why This Matters
This quantitative safety data is essential for procurement decisions in industrial settings, as it directly informs handling protocols and risk assessments; substituting benzanthrone for 3-bromobenzanthrone would lead to an underestimation of the required dermal protection measures.
- [1] Singh, R. P., et al. (2000). Evaluation of dermal irritancy potential of benzanthrone-derived dye analogs: structure activity relationship. Skin Pharmacology and Applied Skin Physiology, 13(3-4), 165-173. View Source
